molecular formula C13H22ClN3O2S B2441741 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride CAS No. 1029989-23-8

4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride

Cat. No.: B2441741
CAS No.: 1029989-23-8
M. Wt: 319.85
InChI Key: VSKKKUYRWHGHGR-UHFFFAOYSA-N
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Description

4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the piperazine family, which is known for its diverse pharmacological activities .

Preparation Methods

The synthesis of 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride involves several steps. One common method includes the reaction of benzyl chloride with N,N-dimethylpiperazine in the presence of a base, followed by sulfonation with chlorosulfonic acid. The final product is then converted to its hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase and cholinesterase.

    Medicine: Research has shown its potential in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of monoamine oxidase and cholinesterase, enzymes that play crucial roles in neurotransmitter regulation . By inhibiting these enzymes, the compound can modulate neurotransmitter levels, potentially improving cognitive functions and providing neuroprotective effects .

Comparison with Similar Compounds

4-Benzyl-N,N-dimethylpiperazine-1-sulfonamide hydrochloride can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine (BZP): Known for its stimulant properties, BZP is used recreationally and has a different pharmacological profile compared to this compound.

    1-(3-Chlorophenyl)piperazine (mCPP): This compound is used in the synthesis of antidepressant drugs and has distinct pharmacological effects.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP, TFMPP has psychoactive properties.

The uniqueness of this compound lies in its dual inhibitory action on monoamine oxidase and cholinesterase, making it a promising candidate for neuroprotective therapies .

Properties

IUPAC Name

4-benzyl-N,N-dimethylpiperazine-1-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.ClH/c1-14(2)19(17,18)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSWZGQMLXCMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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